N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide
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Overview
Description
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N’-propan-2-ylmethanimidamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N’-propan-2-ylmethanimidamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 4-aminobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with isopropylamine to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N’-propan-2-ylmethanimidamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N’-propan-2-ylmethanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N’-propan-2-ylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects. For example, it may inhibit bacterial cell wall synthesis or interfere with inflammatory signaling pathways .
Comparison with Similar Compounds
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N’-propan-2-ylmethanimidamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent with a thiazole moiety.
The uniqueness of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N’-propan-2-ylmethanimidamide lies in its specific substituents and their effects on its biological activity and chemical reactivity .
Properties
CAS No. |
89259-39-2 |
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Molecular Formula |
C14H17N3S |
Molecular Weight |
259.37 g/mol |
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide |
InChI |
InChI=1S/C14H17N3S/c1-10(2)15-9-16-13-6-4-12(5-7-13)14-8-18-11(3)17-14/h4-10H,1-3H3,(H,15,16) |
InChI Key |
WWXMOMQORDJQCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC=NC(C)C |
Origin of Product |
United States |
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